molecular formula C7H5F3N4S B2997553 3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole CAS No. 338978-10-2

3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole

Cat. No.: B2997553
CAS No.: 338978-10-2
M. Wt: 234.2
InChI Key: WGGLFBHKWDZGCX-UHFFFAOYSA-N
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Description

3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole is a heterocyclic compound that contains both thiazole and triazole rings. The presence of the trifluoromethyl group in its structure makes it particularly interesting due to the unique properties imparted by this functional group. Compounds containing trifluoromethyl groups are known for their enhanced metabolic stability, lipophilicity, and bioavailability, making them valuable in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the trifluoromethylation of carbon-centered radical intermediates is a notable approach . This method typically involves the use of radical initiators and trifluoromethylating agents under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Methyl-4-(Trifluoromethyl)-1,3-Thiazol-5-Yl]-1H-1,2,4-Triazole is unique due to the combination of thiazole and triazole rings in its structure, along with the presence of the trifluoromethyl group. This unique combination imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2-methyl-5-(1H-1,2,4-triazol-5-yl)-4-(trifluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4S/c1-3-13-5(7(8,9)10)4(15-3)6-11-2-12-14-6/h2H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGLFBHKWDZGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C2=NC=NN2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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